Perfluorobutyltetrahydrofuran
Overview
Description
Perfluorobutyltetrahydrofuran is a perfluorinated ether compound with the molecular formula C8H7F9O. It is characterized by its high chemical stability, low surface tension, and unique solubility properties. This compound is often used as a solvent in various chemical reactions due to its inert nature and ability to form biphasic systems with many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorobutyltetrahydrofuran is typically synthesized through the epoxidation of 1,1,1,4,4,4-hexafluoro-2,3-butanediol using an acid catalyst. This reaction requires specific experimental conditions and fluorinating agents .
Industrial Production Methods: Industrial production of this compound involves the large-scale epoxidation process, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Perfluorobutyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated ethers
Scientific Research Applications
Perfluorobutyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis, particularly in reactions requiring biphasic systems.
Biology: Employed in the study of gas transport and solubility due to its high gas solubilization capacity.
Medicine: Investigated as a component in blood substitutes and oxygen carriers.
Industry: Utilized as a high-temperature lubricant and in the production of specialized coatings.
Mechanism of Action
The mechanism of action of perfluorobutyltetrahydrofuran is primarily based on its physical properties. Its high chemical stability and low surface tension allow it to act as an effective solvent and reaction medium. In biological applications, it facilitates gas transport by dissolving large quantities of gases such as oxygen .
Comparison with Similar Compounds
Perfluoro-2-butyltetrahydrofuran: Similar in structure but differs in the position of fluorine atoms.
Perfluorohexyloctane: Another perfluorinated compound used in ophthalmology.
Uniqueness: Perfluorobutyltetrahydrofuran is unique due to its specific balance of chemical stability, solubility properties, and ability to form biphasic systems. This makes it particularly valuable in applications requiring high-performance solvents and reaction media .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O/c9-5(10,4-2-1-3-18-4)6(11,12)7(13,14)8(15,16)17/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFUEPJVIFJOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276353 | |
Record name | Perfluorobutyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26446-59-3, 25962-44-1 | |
Record name | Perfluorobutyl tetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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